5-Ethylpyridine-2,3-dicarboxylic acid

Catalog No.
S750558
CAS No.
102268-15-5
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylpyridine-2,3-dicarboxylic acid

CAS Number

102268-15-5

Product Name

5-Ethylpyridine-2,3-dicarboxylic acid

IUPAC Name

5-ethylpyridine-2,3-dicarboxylic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

MTAVBTGOXNGCJR-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O

Synonyms

5-Ethylquinolinic Acid; 5-Ethyl-2,3-pyridinedicarboxylic Acid; 5-ethylpyridine-2,3-dicarboxylic acid

Canonical SMILES

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O

The exact mass of the compound 5-Ethylpyridine-2,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Ethylpyridine-2,3-dicarboxylic acid (CAS 102268-15-5) is a highly stable, solid pyridine dicarboxylic acid derivative that serves as the critical structural precursor for the synthesis of imidazolinone herbicides, most notably Imazethapyr. Characterized by its 5-ethyl substitution and dual carboxylic acid groups, this compound provides the exact lipophilicity and steric profile required for targeted acetohydroxy acid synthase (AHAS) inhibition in broadleaf weeds. In industrial procurement, it is favored as a highly stable, low-toxicity intermediate (LD50 > 5000 mg/kg) that can be reliably transported and stored before being converted into more reactive intermediates, such as its corresponding anhydride, during late-stage agrochemical manufacturing [1].

Generic substitution of 5-ethylpyridine-2,3-dicarboxylic acid with closely related analogs fundamentally alters the pharmacological and agricultural profile of the final product. Replacing it with unsubstituted pyridine-2,3-dicarboxylic acid yields Imazapyr, a non-selective herbicide, while substitution with 5-methylpyridine-2,3-dicarboxylic acid produces Imazapic, which exhibits different crop selectivities and soil residual properties [1]. Furthermore, attempting to procure the esterified form (diethyl 5-ethylpyridine-2,3-dicarboxylate) instead of the free diacid necessitates entirely different synthetic routing, often resulting in lower atom economy, complex nitrogen-source requirements, and increased waste treatment burdens during the final cyclization steps [2].

Crop Selectivity and Herbicide Target Specification

The alkyl substitution at the 5-position of the pyridine ring strictly dictates the crop selectivity of the resulting imidazolinone herbicide. Utilizing 5-ethylpyridine-2,3-dicarboxylic acid produces Imazethapyr, which is highly selective for soybeans and legumes. In contrast, using the 5-methyl analog (5-methylpyridine-2,3-dicarboxylic acid) yields Imazapic, and the unsubstituted baseline (pyridine-2,3-dicarboxylic acid) yields the broad-spectrum, non-selective Imazapyr. The precise 5-ethyl modification is non-negotiable for manufacturers targeting the soybean herbicide market [1].

Evidence DimensionFinal Herbicide Selectivity
Target Compound Data5-Ethyl diacid yields Imazethapyr (Soybean/legume selective)
Comparator Or BaselineUnsubstituted diacid yields Imazapyr (Non-selective / broad spectrum)
Quantified DifferenceStrict structural divergence in downstream crop applicability
ConditionsIndustrial synthesis of imidazolinone herbicides

Procurement must strictly specify the 5-ethyl variant to ensure the final herbicide possesses the correct crop safety profile for soybean applications.

Processability and High-Yield Anhydride Conversion

In industrial synthesis, 5-ethylpyridine-2,3-dicarboxylic acid is highly valued for its direct and efficient conversion to 5-ethylpyridine-2,3-dicarboxylic anhydride via acetic anhydride. This route allows for a subsequent reaction with 2-amino-2,3-dimethylbutanamide, achieving overall Imazethapyr yields of 85.8% to 90.8% with purities exceeding 98% [1]. Conversely, utilizing the esterified comparator, diethyl 5-ethylpyridine-2,3-dicarboxylate, requires different amidation pathways that historically suffer from lower yields (e.g., ~76.5% with ammonia) or generate massive waste streams when using ammonium sulfamate [2].

Evidence DimensionDownstream Synthesis Yield & Efficiency
Target Compound DataFree diacid (Anhydride route) yields ~85.8-90.8% final product
Comparator Or BaselineDiethyl ester (Ammonia amidation route) yields ~76.5%
Quantified Difference~9-14% higher yield and elimination of complex amidation waste
ConditionsIndustrial cyclization to Imazethapyr

Procuring the free diacid enables a higher-yielding, lower-waste synthetic route compared to starting from the diethyl ester.

Storage Stability and Handling Safety

For bulk procurement and supply chain logistics, the free diacid form offers superior safety and stability compared to downstream reactive intermediates. 5-Ethylpyridine-2,3-dicarboxylic acid exhibits an acute oral LD50 of >5000 mg/kg in rats and is stable under standard atmospheric conditions. In contrast, the immediate downstream intermediate, 5-ethyl-2,3-pyridinedicarboxylic acid anhydride, is moisture-sensitive and exhibits higher toxicity, with an acute oral LD50 of 3299 mg/kg in male rats. Consequently, the diacid is the preferred stable node for transport and long-term storage[1].

Evidence DimensionAcute Oral Toxicity (LD50 in rats)
Target Compound Data> 5000 mg/kg (Free diacid)
Comparator Or Baseline3299 mg/kg (Anhydride intermediate)
Quantified Difference>34% reduction in acute toxicity and elimination of moisture sensitivity
ConditionsStandard toxicological evaluation and bulk storage

The free diacid minimizes handling risks and storage costs, allowing the more hazardous anhydride to be generated safely in situ during manufacturing.

Targeted Soybean Herbicide (Imazethapyr) Production

When manufacturing Imazethapyr, 5-ethylpyridine-2,3-dicarboxylic acid is the strictly required precursor. It ensures the final herbicide possesses the precise 5-ethyl group necessary for selective AHAS inhibition in broadleaf weeds without damaging soybean or legume crops[1].

High-Yield, Low-Waste Cyclization Workflows

For facilities optimizing their imidazolinone manufacturing routes, this free diacid is the preferred starting material. It enables a direct anhydride-based cyclization process that outperforms esterified precursors in both overall yield and the reduction of complex amidation waste streams [2].

Bulk Supply Chain Storage and Precursor Stockpiling

Due to its high atmospheric stability and low toxicity profile (LD50 > 5000 mg/kg), this compound is the optimal node for bulk procurement. It allows agrochemical manufacturers to safely stockpile precursor material without the moisture-degradation risks and handling hazards associated with reactive anhydrides [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

DryPowder; OtherSolid

XLogP3

1

Appearance

Solid

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102268-15-5

Wikipedia

5-Ethylpyridine-2,3-dicarboxylic acid

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2,3-Pyridinedicarboxylic acid, 5-ethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types